molecular formula C6H10O3 B018694 Ethyl acetoacetate-4-13C CAS No. 100548-44-5

Ethyl acetoacetate-4-13C

Cat. No. B018694
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-VQEHIDDOSA-N
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Patent
US05714626

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C1CCCCC1=O)(=O)C.C(C1CCCC1=O)(=O)C.[CH2:20]([O:22][C:23]([CH:25]1CC[CH2:27][C:26]1=[O:30])=[O:24])[CH3:21].C(CC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCOC(C1C(=O)CC(C)CC1)=O>>[C:23]([O:22][CH2:20][CH3:21])(=[O:24])[CH2:25][C:26]([CH3:27])=[O:30]

Inputs

Step One
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCC1)=O
Step Five
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCC(CC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
Results

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05714626

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C1CCCCC1=O)(=O)C.C(C1CCCC1=O)(=O)C.[CH2:20]([O:22][C:23]([CH:25]1CC[CH2:27][C:26]1=[O:30])=[O:24])[CH3:21].C(CC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCOC(C1C(=O)CC(C)CC1)=O>>[C:23]([O:22][CH2:20][CH3:21])(=[O:24])[CH2:25][C:26]([CH3:27])=[O:30]

Inputs

Step One
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCC1)=O
Step Five
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCC(CC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
Results

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05714626

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C1CCCCC1=O)(=O)C.C(C1CCCC1=O)(=O)C.[CH2:20]([O:22][C:23]([CH:25]1CC[CH2:27][C:26]1=[O:30])=[O:24])[CH3:21].C(CC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCOC(C1C(=O)CC(C)CC1)=O>>[C:23]([O:22][CH2:20][CH3:21])(=[O:24])[CH2:25][C:26]([CH3:27])=[O:30]

Inputs

Step One
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CCC1)=O
Step Five
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCC(CC1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
Results

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.